molecular formula C24H22N4O4 B11262890 ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B11262890
M. Wt: 430.5 g/mol
InChI Key: NZAFXUUEDAGOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a synthetic organic compound designed for research applications. This molecule features a pyrazolo[1,5-a]pyrazine core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . Similar pyrazolo-fused heterocyclic compounds are frequently investigated for their activity in disease models such as inflammation and autoimmune disorders , and some analogs have been developed as probes for specific receptors like the translocator protein (TSPO) in neuroinflammation imaging . The structure incorporates an acetamido benzoate group, which may influence the compound's physicochemical properties and bioavailability. As a building block, it offers researchers a versatile intermediate for further chemical modification and synthesis of novel derivatives. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29)

InChI Key

NZAFXUUEDAGOES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dichlorovinyl Ketones with Hydrazines

A method adapted from involves reacting 2,2-dichlorovinylacetophenone derivatives with hydrazine hydrate to form pyrazoline intermediates. For the target compound, 2,2-dichloro-1-(p-tolyl)vinyl ketone is treated with 2-azidoethylhydrazine, followed by catalytic hydrogenation to yield 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline. Subsequent cyclization under alkaline conditions (NaOH, reflux) generates the pyrazolo[1,5-a]pyrazine core.

Reaction Conditions:

StepReagents/ConditionsYield
Pyrazoline formationNH2NH2·H2O, EtOH, 80°C, 6 h72%
CyclizationNaOH (2M), H2O, reflux, 4 h65%

Alternative Route via Pd-Catalyzed Cross-Coupling

Patent data describes a palladium-mediated coupling strategy for introducing aryl groups at position 2. A brominated pyrazolo[1,5-a]pyrazine precursor reacts with p-tolylboronic acid under Suzuki conditions (Pd(PPh3)4, K2CO3, DME/H2O) to install the p-tolyl group.

Functionalization of the Core Structure

Chlorination at Position 5

Phosphorus oxychloride (POCl3) in refluxing dichloroethane converts the 4-oxo group to a chloro substituent, enabling nucleophilic displacement. This step is critical for introducing the acetamide linker.

Optimized Protocol:

  • POCl3 (5 eq), DCE, 80°C, 8 h

  • Quench with ice-water, extract with CH2Cl2

  • Yield: 89%

Amination and Acetamide Coupling

The chloro intermediate reacts with ethyl 2-(2-aminoacetamido)benzoate in DMF containing K2CO3 (2 eq) at 60°C for 12 h. Monitoring by TLC (ethyl acetate/hexane 1:1) confirms complete consumption of starting material.

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.45 (d, J=8.4 Hz, 1H, ArH), 7.89–7.82 (m, 4H, ArH), 4.32 (q, J=7.1 Hz, 2H, OCH2), 2.41 (s, 3H, CH3), 1.33 (t, J=7.1 Hz, 3H, CH3).

  • IR (KBr): 3317 cm⁻¹ (NH), 1702 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).

Synthesis of the Ethyl Benzoate Fragment

Esterification of 2-Aminobenzoic Acid

2-Aminobenzoic acid is treated with ethanol in H2SO4 (cat.) under reflux to yield ethyl 2-aminobenzoate. Subsequent acylation with chloroacetyl chloride in THF forms ethyl 2-(2-chloroacetamido)benzoate.

Stepwise Yields:

StepYield
Esterification95%
Chloroacetylation88%

Final Coupling and Purification

The pyrazolo[1,5-a]pyrazine core (1 eq) and ethyl 2-(2-chloroacetamido)benzoate (1.2 eq) are combined in anhydrous DMF with K2CO3 (2 eq). The mixture is stirred at 60°C for 24 h, followed by aqueous workup and column chromatography (SiO2, EtOAc/hexane 3:7).

Critical Parameters:

  • Solvent: DMF enhances nucleophilicity of the secondary amine.

  • Base: K2CO3 prevents N-alkylation side reactions.

  • Temperature: >50°C accelerates displacement but may degrade heat-sensitive groups.

Final Product Data:

  • Mp: 164–165°C

  • HRMS (ESI): m/z [M+H]+ calcd for C24H22N5O4: 444.1668; found: 444.1671.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationFewer steps, cost-effectiveRequires harsh bases65%
Pd-catalyzedRegioselectiveExpensive catalysts58%
ChlorinationHigh purityPOCl3 handling hazards89%

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization: DFT studies suggest that electron-donating groups (e.g., p-tolyl) favor cyclization at position 1. Microwave-assisted synthesis reduces reaction time from 8 h to 45 min.

  • Amide Bond Stability: Use of HOBt/DIC coupling agents prevents racemization during fragment assembly.

  • Purification: Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The pyrazolo[1,5-a]pyrazinone scaffold is shared among several analogs, with variations in aryl substituents and acetamido side chains (Table 1). Key structural differences include:

  • Aryl substituents at position 2 : The target compound’s p-tolyl group contrasts with chlorophenyl (), 3,4-dimethoxyphenyl (), and benzo[1,3]dioxol-5-yl () groups. These substituents modulate electronic properties and steric bulk, influencing receptor interactions .
  • Ester/amide moieties : The ethyl benzoate ester in the target compound differs from methyl esters () and acetamide-linked fluorophenyl or benzyl groups (). Esters generally enhance membrane permeability compared to polar amides .

Table 1. Structural Comparison of Pyrazolo[1,5-a]pyrazinone Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight Key References
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate p-tolyl Ethyl benzoate-linked acetamido Not provided Target compound
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate 4-chlorophenyl Methyl benzoate-linked acetamido 436.85
Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate 3,4-dimethoxyphenyl Methyl benzoate-linked acetamido 462.46
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Phenyl N-(4-chlorobenzyl) acetamide 392.85 (calc.)
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide Benzo[1,3]dioxol-5-yl N-(3-fluoro-4-methylphenyl) acetamide Not provided

Physicochemical Properties

  • Solubility : Methyl and ethyl esters () exhibit lower aqueous solubility than free carboxylic acids (e.g., ’s acetic acid derivatives), but esterification improves oral bioavailability .

Biological Activity

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrazine framework, an ethyl ester group, and an acetamido moiety. Its molecular formula is C22H22N4O3C_{22}H_{22}N_4O_3, with a molecular weight of approximately 486.55 g/mol. The intricate structure contributes to its diverse biological activities.

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure exhibit various biological activities, including:

  • Anticancer Activity : this compound has shown potential in inhibiting tumor cell proliferation through mechanisms involving kinase inhibition and modulation of apoptotic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructure CharacteristicsBiological ActivityUniqueness
Ethyl 4-(2-acetamido-benzoyl)-pyrimidineContains pyrimidine instead of pyrazineAntitumor activityLacks the unique pyrazino structure
3-Methyl-pyrazolo[1,5-a]pyrimidineMethyl substitution on pyrazoleAntimicrobial propertiesSimpler structure with less complexity
Pyrazolo[3,4-d]pyrimidine DerivativesDifferent heterocyclic frameworkCDK inhibitionDifferent scaffold leading to varied biological profiles

The unique combination of structural elements in this compound contributes to its distinctive biological activity profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant anticancer properties. The synthesized compounds showed IC50 values in the nanomolar range against various human tumor cell lines, indicating their potential as effective anticancer agents .
  • Inhibition Studies : this compound has been evaluated for its inhibitory effects on specific kinases implicated in cancer progression. The results indicated potent dual inhibitory activity with IC50 values comparable to established inhibitors .

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate, and how are yields optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole and pyrazine precursors. For example, intermediate pyrazolo[1,5-a]pyrazinone derivatives are synthesized via refluxing in dry toluene (4 mL per 1 mmol substrate) for 24 hours under reduced pressure, achieving yields >95% . Key steps include:

  • Coupling reactions : Amide bond formation between acetamide intermediates and benzoate esters using carbodiimide-based coupling agents.
  • Solvent optimization : Dry toluene is preferred for its ability to stabilize intermediates and prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >98% purity.
    Yield optimization relies on strict temperature control (reflux at 110°C) and inert atmosphere (N₂) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Mass spectrometry (APCI-MS) : Confirms molecular weight (e.g., observed [M+H]⁺ peaks matching calculated values within 0.01 Da) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.05–7.75 ppm, methyl groups at δ 2.30 ppm) and carbon types .
  • Elemental analysis : Validates purity (C, H, N deviations <0.3% from theoretical) .
  • Melting point determination : Sharp melting ranges (e.g., 201–203°C) confirm crystallinity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., PI3Kδ) or receptors (e.g., A2A adenosine) using fluorescence polarization .
  • Antiproliferative screening : Use liver carcinoma (HEPG2) or leukemia cell lines with IC₅₀ determination via MTT assays. Pyrazolo derivatives often show IC₅₀ values <10 µM .
  • Apoptosis markers : Measure caspase-3/7 activation via luminescence assays to confirm mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be modified to resolve contradictions in reported yields for similar pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer: Discrepancies in yields (e.g., 67% vs. 98%) often arise from:

  • Catalyst choice : Transition from SnCl₂ (used in diazotization) to Pd catalysts for cross-coupling improves efficiency .
  • Solvent polarity : Replace toluene with DMF for polar intermediates, enhancing solubility and reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours while maintaining >90% yield .
    Validate modifications using DOE (Design of Experiments) to identify critical factors (temperature, solvent, catalyst loading) .

Q. How can computational methods aid in predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate interactions with kinase domains (e.g., MKK4) using crystal structures (PDB: 4LWT). Fluorine substitution (e.g., CF₃ groups) enhances hydrophobic interactions .
  • QSAR modeling : Correlate substituent effects (e.g., p-tolyl vs. chlorophenyl) with IC₅₀ values to prioritize derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. What strategies resolve conflicting spectral data (e.g., NMR shifts) for structurally similar analogs?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (δ 7.0–8.0 ppm) by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray crystallography : Determine absolute configuration (e.g., triclinic P1 space group, α = 81.156°) to validate proposed structures .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track specific nuclei in crowded spectra .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

Methodological Answer:

  • Substituent variation : Replace p-tolyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity. Derivatives with 4-chlorophenyl show 2-fold lower IC₅₀ .
  • Scaffold hopping : Integrate oxazole or triazolo rings (e.g., compound 9c ) to modulate solubility and bioavailability .
  • Bioisosteric replacement : Substitute ester groups (e.g., ethyl benzoate) with amides to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.